molecular formula C27H47N B1195651 Cholesterylamine CAS No. 2126-93-4

Cholesterylamine

Cat. No. B1195651
CAS RN: 2126-93-4
M. Wt: 385.7 g/mol
InChI Key: YGPZWPHDULZYFR-DPAQBDIFSA-N
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Description

Cholestyramine, also known as Cholesterylamine, is used to lower high cholesterol levels in the blood . This may help prevent medical problems caused by cholesterol clogging the blood vessels. Cholestyramine is also used to remove substances called bile acids from your body .


Chemical Reactions Analysis

Cholestyramine is a strong ion exchange resin, which means it can exchange its chloride anions with anionic bile acids in the gastrointestinal tract and bind them .

Scientific Research Applications

Bile Acid Modulation

Cholesterylamine, also known as cholestyramine, is a bile acid sequestrant . It is a positively charged non-digestible resin that binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces . This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver .

Treatment of Hypercholesterolemia

Cholesterylamine is used mainly for the treatment of primary hypercholesterolemia and hypercholesterolemia associated with mild hypertriglyceridemia . The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .

Treatment of Cholestatic Pruritus

Cholesterylamine has been extensively used to treat cholestatic pruritus, especially in Primary Sclerosing Cholangitis .

Treatment of Type 2 Diabetes Mellitus (DMT2) and Metabolic Syndrome

Recent studies demonstrate the important role of bile acid sequestrants like cholesterylamine in the treatment of type 2 diabetes mellitus (DMT2), metabolic syndrome as well as insulin resistance .

Management of Diarrhea from Bile Acid Malabsorption

Modulation of bile acid homeostasis by cholesterylamine has a good clinical effect in managing diarrhea from bile acid malabsorption .

Regulation of Hepatic Cholesterol

Interruption of the enterohepatic circulation of bile acids by cholesterylamine treatment increases the hepatic demand for cholesterol . The liver may respond to this situation by an increased cholesterol synthesis and by an enhanced uptake of lipoprotein cholesterol .

Impact on Gut Microbiota

The modulation of bile acid metabolism by cholesterylamine could alter energy, glucose, and lipid metabolism through the changes in the gut microbiota .

Impact on Energy, Glucose, and Lipid Metabolism

Cholesterylamine treatment could alter energy, glucose, and lipid metabolism . This is linked to the gut microbiota community, greatly impacting the host’s metabolism .

Safety And Hazards

Cholestyramine is generally safe for use, but it may cause side effects such as constipation, stomach pain, and nausea . It’s important to use this medication under the supervision of a healthcare provider.

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPZWPHDULZYFR-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943681
Record name Cholest-5-en-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterylamine

CAS RN

2126-93-4
Record name Cholesterylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesterylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cholesterylamine
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Cholesterylamine
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Cholesterylamine

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